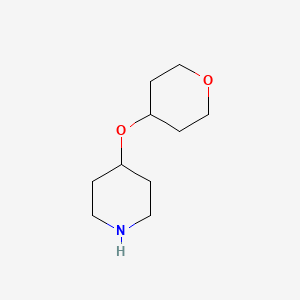

4-(Oxan-4-yloxy)piperidine

Description

Significance of Piperidine (B6355638) and Oxane Scaffolds in Modern Medicinal Chemistry

The strategic combination of piperidine and oxane rings into a single molecular entity like 4-(oxan-4-yloxy)piperidine is a direct result of the well-established value of each individual scaffold in medicinal chemistry. The deliberate hybridization of these two frameworks is an evolutionary step in molecular design, aiming to optimize the properties of novel chemical entities for biological applications.

The piperidine ring is one of the most prevalent heterocyclic structures found in pharmaceuticals and biologically active natural products. mdpi.comasianpubs.orgresearchgate.netnih.gov This six-membered nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, with its derivatives forming the basis of over 70 commercially available drugs. arizona.edu The widespread use of the piperidine scaffold is attributed to its ability to serve as a versatile pharmacophore, capable of engaging in crucial interactions with biological targets.

The biological effects of piperidine-containing molecules are profoundly influenced by the nature and placement of substituents on the heterocyclic ring. mdpi.comresearchgate.netresearchgate.net This structural versatility allows chemists to fine-tune a compound's pharmacological profile. Thousands of piperidine derivatives have been synthesized and evaluated in both preclinical and clinical studies, targeting a wide array of conditions. mdpi.comwho.int These compounds have been developed as analgesics, antihistamines, anticoagulants, and agents targeting the central nervous system (CNS). arizona.edu The piperidine nucleus is also a key feature in numerous alkaloids, such as quinine (B1679958) and (S)-coniine, which have significant biological activities. researchgate.netwho.int

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Methylphenidate | CNS Stimulant |

| Fentanyl | Opioid Analgesic |

| Donepezil | Acetylcholinesterase Inhibitor |

| Risperidone | Antipsychotic |

| Loratadine | Antihistamine |

| Raloxifene | Selective Estrogen Receptor Modulator |

This table is for illustrative purposes and does not imply any direct relationship with this compound.

The oxane, or tetrahydropyran (B127337) (THP), ring is a saturated six-membered heterocycle containing an oxygen atom. In contemporary drug design, the incorporation of an oxane moiety is a strategic tactic used to modulate the physicochemical properties of a molecule. researchgate.net One of the primary benefits of integrating a THP ring is the enhancement of a compound's aqueous solubility, a critical factor for bioavailability. The ether oxygen in the oxane ring acts as a hydrogen bond acceptor, which can improve interactions with polar residues in enzyme active sites or receptors.

Furthermore, the oxane ring can improve metabolic stability and reduce excessive lipophilicity, which helps in minimizing off-target effects. acs.org The rigid, non-planar conformation of the THP ring can also impose conformational constraints on a molecule, which can be advantageous for binding to a biological target by reducing the entropic penalty upon binding. The oxane scaffold itself is found in a number of biologically important natural products and is recognized as a highly bioactive framework. researchgate.net For instance, the introduction of an oxetane (B1205548) ring, a related four-membered cyclic ether, has been shown to favorably influence a compound's metabolic stability and solubility. acs.org

The compound this compound serves as a quintessential example of a "privileged building block" in drug discovery. taylorfrancis.com This term refers to molecular scaffolds that are capable of providing ligands for more than one biological target, thus serving as a valuable starting point for the development of new therapeutic agents. taylorfrancis.com By linking the piperidine and oxane rings via a stable ether bond, this compound provides a scaffold that combines the advantageous properties of both heterocycles.

As a building block, it is used in the synthesis of more complex molecules for research purposes. biosynth.com The secondary amine of the piperidine ring offers a reactive handle for further functionalization, allowing for the attachment of various substituents to explore structure-activity relationships. The combined structure presents a unique topographical and electronic profile, offering possibilities for interaction with biological targets that may differ from molecules containing only a piperidine or an oxane ring. The use of such hybrid structures represents a strategic evolution in drug design, aiming to create molecules with improved pharmacokinetic and pharmacodynamic profiles.

Contextual Overview of Related Piperidine and Oxane Analogues in Contemporary Chemical Biology

The value of the this compound scaffold is further understood by examining the biological activities of related analogues that also feature piperidine and cyclic ether moieties. Research in contemporary chemical biology has produced a variety of such compounds with significant therapeutic potential.

For example, a series of piperidin-4-yl-aminopyrimidine derivatives were designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov These compounds demonstrated high efficacy against the wild-type virus, underscoring the utility of the substituted piperidine motif in antiviral drug discovery. nih.gov

In another area, novel N-benzoyl piperidine tetraoxane (B8471865) analogues have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.org These complex molecules, which incorporate a piperidine ring, have shown significant activity in the nanomolar range, suggesting they could be promising leads for new antimalarial drugs. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-4-yloxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUSVGKWIHLFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxan 4 Yloxy Piperidine and Analogous Structures

Established Synthetic Routes to the Core 4-(Oxan-4-yloxy)piperidine Structure

The direct formation of the ether linkage in this compound represents a primary synthetic challenge. This section details the established methods for achieving this transformation.

Direct Etherification Approaches Involving Piperidine (B6355638) and Tetrahydropyran (B127337) Derivatives

The synthesis of the this compound core structure can be achieved through direct etherification. This typically involves the reaction of a protected 4-hydroxypiperidine (B117109) with a suitable tetrahydropyran derivative. For instance, a common strategy employs N-Boc-4-hydroxypiperidine as the starting material. The protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard practice to prevent side reactions.

Similarly, the synthesis of analogous structures often involves the coupling of a piperidine derivative with a different alcohol. For example, the synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine was accomplished by reacting 4-(4-fluorobenzoyl)piperidine (B1333394) with 3-bromopropanol in the presence of potassium carbonate. prepchem.com

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 4-(4-fluorobenzoyl)piperidine | 3-bromopropanol | K2CO3, 1-butanol, reflux | 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine prepchem.com |

| 4-(4-carboxyphenyl)-piperidine-hydrochloride | di-tert.butylpyrocarbonate | Dioxane, water | 1-tert.Butyloxycarbonyl-4-(4-carboxyphenyl)-piperidine prepchem.com |

Advanced and Stereoselective Synthesis Strategies for Piperidine Scaffolds

The construction of the piperidine ring itself is a focal point of extensive research, with numerous advanced and stereoselective methods being developed. These strategies are crucial for creating complex and polysubstituted piperidine derivatives.

Intramolecular Cyclization Approaches for Piperidine Ring Formation

Intramolecular cyclization is a powerful strategy for the synthesis of piperidine rings, offering high levels of control over regioselectivity and stereoselectivity. benthamdirect.com These methods involve the formation of a carbon-nitrogen bond within a single molecule to construct the heterocyclic ring.

The cyclization of unsaturated amines is a well-established route to piperidine derivatives. Gold-catalyzed intramolecular dearomatization/cyclization has been employed for this purpose. mdpi.com Similarly, palladium-catalyzed aerobic oxidative cyclization of alkenes, known as a Wacker-type reaction, provides access to a variety of nitrogen heterocycles, including piperidines. organic-chemistry.org

Another approach involves the aminofluorination of alkenes. For instance, the use of PhI(OPiv)2 as an oxidant with HF·pyridine (B92270) as the fluoride (B91410) source can induce the cyclization of unsaturated amines to yield β-fluorinated piperidines. beilstein-journals.org The mechanism is proposed to proceed through either an alkene-activated iodonium (B1229267) intermediate or an electrophilic nitrogen intermediate. beilstein-journals.org

| Catalyst/Reagent | Substrate Type | Key Features |

| Gold(I) complex | Non-activated alkenes | Oxidative amination for difunctionalization of the double bond. nih.gov |

| Palladium(II) catalyst | Alkenes | Wacker-type aerobic oxidative cyclization. organic-chemistry.org |

| PhI(OPiv)2 / HF·pyridine | Unsaturated amines | Metal-free synthesis of β-fluorinated piperidines. beilstein-journals.org |

Radical cyclizations offer a versatile and powerful method for constructing piperidine rings. mdpi.com These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. One such method involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. nih.govmdpi.com This reaction is effective for producing various piperidines, although it can sometimes be accompanied by the formation of a linear alkene byproduct. nih.govmdpi.com

Photoredox catalysis has also emerged as a powerful tool for radical-mediated cyclizations. nih.gov For instance, the use of an organic photoredox catalyst can initiate the formation of an aryl radical from a linear aryl halide precursor, which then undergoes regioselective cyclization to form spirocyclic piperidines. nih.gov Another innovative strategy involves a radical relay mechanism using a chiral copper catalyst for the enantioselective δ C-H cyanation of acyclic amines, which can then be converted to chiral piperidines. nih.gov

| Method | Catalyst/Initiator | Key Features |

| Cobalt-catalyzed cyclization | Cobalt(II) complex | Effective for linear amino-aldehydes, may produce alkene byproduct. nih.govmdpi.com |

| Photoredox-mediated cyclization | Organic photoredox catalyst | Forms spirocyclic piperidines from linear aryl halides. nih.gov |

| Radical relay cyanation | Chiral Copper(II) catalyst | Enantioselective synthesis of chiral piperidines from acyclic amines. mdpi.comnih.gov |

Reductive hydroamination/cyclization cascades provide an efficient and stereoselective route to piperidine derivatives. A notable example is the TMSOTf-mediated 6-endo-dig reductive hydroamination of alkynylamines. rsc.orgrsc.org This metal-free method allows for the stereoselective synthesis of piperidines and has been successfully applied to the total synthesis of various alkaloids. organic-chemistry.orgacs.orgresearchgate.net The reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced. mdpi.comresearchgate.net The protecting group on the nitrogen atom can significantly influence the reactivity and diastereoselectivity of this cascade reaction. rsc.orgrsc.org

| Reagent | Substrate | Key Features |

| TMSOTf | Alkynylamines | Metal-free, stereoselective 6-endo-dig cyclization. rsc.orgrsc.orgresearchgate.net |

| TMSOTf | Enynyl amines | Unified approach for the synthesis of pyrrolidines and piperidines with lipophilic side chains. organic-chemistry.orgacs.org |

Catalytic Hydrogenation of Pyridine Precursors to Access Piperidine Analogues

The catalytic hydrogenation of readily available pyridine precursors is one of the most direct and widely employed methods for the synthesis of the piperidine scaffold. wikipedia.orggoogle.com

General Catalytic Hydrogenation Techniques

Heterogeneous catalysts are frequently used for the hydrogenation of pyridines due to their operational simplicity and applicability in industrial processes. wikipedia.org Common catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). thieme-connect.com These reactions often require acidic conditions to activate the pyridine ring towards reduction and to prevent catalyst poisoning by the resulting piperidine product. For instance, hydrogenation using PtO₂ in glacial acetic acid under hydrogen pressure has been reported for the synthesis of various piperidine derivatives. thieme-connect.com

Recent advancements have focused on developing more sustainable and efficient methods. Electrocatalytic hydrogenation has emerged as a promising alternative, allowing the reduction of pyridines at ambient temperature and pressure. wikipedia.orgorgchemres.org Using a membrane electrode assembly with a carbon-supported rhodium catalyst, pyridine can be converted to piperidine with high current efficiency and yield. wikipedia.orgorgchemres.org This approach avoids the need for high-pressure hydrogen gas and harsh acidic additives, contributing to a greener synthetic process. wikipedia.org

Below is a table summarizing various catalytic systems for pyridine hydrogenation.

| Catalyst | Substrate | Conditions | Yield | Reference |

| PtO₂ | Substituted Pyridines | Glacial Acetic Acid, 50-70 bar H₂ | Good to Excellent | thieme-connect.com |

| Rh/C | Pyridine | Water, Anion-Exchange Membrane | 98% | wikipedia.orgorgchemres.org |

| Cobalt Nanocatalyst | Pyridine Derivatives | Water | High | google.com |

| Ruthenium Nanocatalyst | Multi-substituted Pyridines | - | High | google.com |

| Nickel Silicide Catalyst | Pyridine Derivatives | - | High | google.com |

Enantioselective Hydrogenation Protocols

The synthesis of chiral piperidines is of paramount importance in drug discovery. Asymmetric hydrogenation of pyridine derivatives provides a direct route to enantiomerically enriched piperidines. prepchem.com This is often achieved through the use of chiral catalysts or by employing chiral auxiliaries.

Iridium complexes with chiral phosphine (B1218219) ligands, such as SegPhos, have been shown to be effective for the asymmetric hydrogenation of pyridinium (B92312) salts and other activated pyridine derivatives. acs.org By employing a traceless activation reagent like trichloroisocyanuric acid, a general method for the iridium-catalyzed asymmetric hydrogenation of pyridines has been developed, yielding products with up to 99% enantiomeric excess (ee). acs.org

Another strategy involves the use of a chiral auxiliary attached to the pyridine ring. For example, oxazolidinones derived from readily available amino acids can be attached to the 2-position of a pyridine. Subsequent heterogeneous hydrogenation using a palladium catalyst can lead to the formation of chiral piperidines with high enantioselectivity.

The table below highlights selected enantioselective hydrogenation methods.

| Catalyst/Method | Substrate Type | Key Features | Enantiomeric Excess (ee) | Reference |

| Ir/(R)-SegPhos | 2,3,6-trisubstituted pyridines | Trichloroisocyanuric acid as activator | 85-90% | acs.org |

| Rh-TangPhos | 3-substituted pyridines | - | High | chemsrc.com |

| Oxazolidinone Auxiliary | Substituted 2-chloropyridines | Traceless chiral auxiliary | up to 98% | |

| Ir-phosphinooxazoline | 2-substituted N-benzoyliminopyridinium ylides | Achiral auxiliary | 77:23-95:5 er | ucl.ac.uk |

Multicomponent Reaction (MCR) Strategies for Complex Piperidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy in generating molecular complexity. evitachem.combldpharm.com Several MCRs have been developed for the synthesis of highly functionalized and structurally diverse piperidine scaffolds. evitachem.com

One such strategy involves a four-component reaction to construct piperidone scaffolds, which can be subsequently reduced to the corresponding piperidines. beilstein-journals.org This approach utilizes a Diels-Alder reaction of in-situ generated 2-azadienes. beilstein-journals.org Another innovative MCR involves the reaction of benzofurans or indoles, formaldehyde, and alkylamine hydrochlorides to furnish piperidine-fused heterocyclic systems. google.com These reactions demonstrate broad functional group tolerance and are valuable for creating libraries of complex molecules for drug discovery. google.com

Biocatalytic Approaches for Site-Selective C-H Functionalization of Piperidines

Biocatalysis offers a powerful and sustainable approach to organic synthesis, often providing unparalleled selectivity under mild reaction conditions. chemistrytalk.org In recent years, biocatalytic methods for the site-selective C-H functionalization of piperidines have gained significant attention. This strategy allows for the direct introduction of functional groups at specific positions on the piperidine ring, bypassing the need for pre-functionalized starting materials.

A groundbreaking approach combines biocatalytic C-H oxidation with radical cross-coupling. Enzymes, such as engineered cytochrome P450s, can selectively hydroxylate unactivated C-H bonds on the piperidine scaffold. The resulting hydroxylated piperidines can then be used in radical cross-coupling reactions to introduce a wide range of substituents in a modular and stereospecific manner. This chemoenzymatic strategy streamlines the synthesis of complex, three-dimensional piperidine derivatives.

Furthermore, lipase-catalyzed MCRs have been developed for the synthesis of piperidine derivatives. For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester to produce polyfunctionalized piperidines in good yields. masterorganicchemistry.com This biocatalytic method offers the advantage of using a reusable and environmentally benign catalyst. masterorganicchemistry.com

Principles of Sustainable Chemistry in Piperidine Building Block Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for important chemical building blocks like piperidines. The goal is to develop methods that are more environmentally friendly, safer, and more efficient in terms of atom economy and resource utilization.

Key aspects of sustainable chemistry in piperidine synthesis include:

Use of Renewable Feedstocks: The Achmatowicz rearrangement provides a pathway to synthesize piperidines from biomass-derived furfuryl alcohol, offering a renewable starting point.

Catalytic Methods: The shift from stoichiometric reagents to catalytic methods, particularly those using earth-abundant metals or biocatalysts, is a central theme. masterorganicchemistry.comgoogle.com As discussed, catalytic hydrogenation and biocatalytic C-H functionalization are prime examples.

Atom Economy: MCRs are inherently atom-economical as they incorporate multiple reactant molecules into the final product with minimal waste. evitachem.combldpharm.com

Safer Solvents and Reaction Conditions: The development of reactions that can be performed in greener solvents like water or under solvent-free conditions is a significant advancement. google.com Electrocatalytic and photochemical methods that operate at ambient temperature and pressure also contribute to safer and more sustainable processes. wikipedia.org

Waste Reduction: Telescoping multiple reaction steps into a single pot, as seen in some MCRs and chemoenzymatic cascades, reduces the need for intermediate purification steps, thereby minimizing solvent use and waste generation. chemistrytalk.org

The continuous development of such sustainable methodologies is crucial for the environmentally responsible production of piperidine-containing pharmaceuticals and other fine chemicals.

Chemical Transformations and Derivatization Strategies of 4 Oxan 4 Yloxy Piperidine

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a primary site for functionalization. Standard synthetic protocols can be readily applied to introduce a diverse array of substituents at this position.

Common transformations involving the piperidine nitrogen include:

N-Alkylation: Introduction of alkyl groups of varying chain lengths and branching.

N-Arylation: Formation of a carbon-nitrogen bond with an aromatic or heteroaromatic ring.

Acylation: Reaction with acyl halides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

Modifications and Substitutions on the Oxane Ring System

While the oxane ring is generally more stable and less reactive than the piperidine moiety, it can undergo specific modifications. These transformations often require more forcing conditions or specialized reagents. Strategies for modifying the oxane ring are an active area of research, aiming to introduce substituents that can modulate the compound's properties.

Chemical Reactivity and Stability of the Ether Linkage

The ether linkage in 4-(Oxan-4-yloxy)piperidine is a critical determinant of its chemical stability. Ethers are generally unreactive to many reagents, which allows for selective transformations at other positions of the molecule. However, under strongly acidic conditions, particularly in the presence of hydrohalic acids, cleavage of the ether bond can occur. youtube.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. youtube.com The regioselectivity of this cleavage can be influenced by the steric and electronic nature of the groups attached to the ether oxygen.

Development of Advanced Derivatization Techniques

Recent advancements in synthetic methodology have enabled more complex and selective modifications of piperidine-containing scaffolds.

The direct functionalization of C-H bonds represents a powerful and atom-economical approach to derivatization. Palladium-catalyzed C-H arylation has emerged as a significant tool for the modification of piperidine rings. acs.orgresearchgate.netnih.gov By employing directing groups, it is possible to achieve high regioselectivity, targeting specific C-H bonds for arylation. acs.orgresearchgate.netnih.gov For instance, a directing group at the C(3) position of a piperidine ring can facilitate selective arylation at the C(4) position. acs.orgresearchgate.net These methods offer a streamlined approach to synthesizing complex substituted piperidines that would be challenging to access through traditional methods. d-nb.infonih.gov

| Reaction Type | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Regioselective C-H Arylation | Palladium Acetate | Direct functionalization of sp3 C-H bonds | nih.gov |

| Directed C(sp3)–H arylation | Palladium-catalyst with aminoquinoline auxiliary | Selective synthesis of cis-3,4-disubstituted piperidines | acs.orgresearchgate.net |

While not directly reported for this compound itself, analogous transformations on related heterocyclic systems suggest potential derivatization strategies. Ring-opening of cyclic ethers can be achieved under specific conditions, leading to linear structures that can be further functionalized. Ring-expansion reactions of piperidine derivatives, for instance, can provide access to larger nitrogen-containing heterocycles like azepanes and azocanes. northumbria.ac.uk These transformations significantly expand the accessible chemical space from a common starting material. For example, oxidative cleavage of olefins within a ring followed by reductive amination can lead to ring-expanded piperidine derivatives. nih.gov

Chemo- and Stereoselective Synthetic Transformations

The development of chemo- and stereoselective reactions is paramount in modern organic synthesis. For piperidine derivatives, achieving high levels of stereocontrol is crucial, as the spatial arrangement of substituents can dramatically impact biological activity. mdpi.comupol.cz

Various strategies are employed to achieve stereoselectivity, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. ethz.ch Four-component stereoselective synthesis has been reported for the creation of highly substituted piperidines. researchgate.net These methods allow for the precise construction of stereogenic centers, leading to the synthesis of single enantiomers or diastereomers of complex molecules.

| Transformation | Methodology | Outcome | Reference |

|---|---|---|---|

| Asymmetric Cyclization | Use of chiral ligands and catalysts | Enantioselective formation of piperidine rings | mdpi.com |

| Multi-component Reaction | Knoevenagel–Michael–Mannich cascade | Stereoselective synthesis of polysubstituted piperidines | researchgate.net |

| Catalyst-controlled C-H Functionalization | Rhodium catalysts | Site-selective and stereoselective C-H insertion | d-nb.infonih.govresearchgate.net |

Computational and Theoretical Investigations of 4 Oxan 4 Yloxy Piperidine and Analogues

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and its protein target, providing valuable information on binding affinity and mode.

Molecular docking studies on analogues of 4-(Oxan-4-yloxy)piperidine have been instrumental in predicting their binding modes and affinities for various biological targets. For instance, derivatives containing the 4-oxypiperidine ether scaffold have been docked into the histamine (B1213489) H₃ receptor (H₃R), revealing that these ligands stretch from an orthosteric binding site toward an extracellular loop. nih.gov The integration of piperidine (B6355638) and oxane rings into hybrid structures is a strategic approach in drug design, where the oxane ring's ether oxygen can act as a hydrogen bond acceptor and the piperidine's secondary amine can function as a hydrogen bond donor, potentially enhancing binding affinity.

In studies involving other targets, such as Glycogen Synthase Kinase 3β (GSK-3β), analogues containing both oxane and piperidine rings have been evaluated. mdpi.com The docking scores, which estimate the binding affinity, help in ranking and prioritizing compounds for further experimental testing. For example, docking analyses of various piperidine derivatives against targets like carbonic anhydrase II have shown excellent binding scores, such as -8.0 and -8.4 kcal/mol for the most promising compounds. researchgate.net Similarly, studies on piperidine derivatives as potential inhibitors for SARS-CoV-2 proteins have also been conducted to assess their binding potential. nih.gov The affinity of such compounds is often evaluated at sigma (σ) receptors, with many 1,4-disubstituted piperidine derivatives showing notable binding. nih.gov

Table 1: Predicted Binding Affinities of Piperidine Analogues against Various Targets

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Imidazole-based 1,2,3-triazoles (5a) | Carbonic Anhydrase II | -8.0 | researchgate.net |

| Imidazole-based 1,2,3-triazoles (5f) | Carbonic Anhydrase II | -8.4 | researchgate.net |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | Lanosterol (B1674476) 14α-demethylase | Not specified, but showed favorable interactions | mdpi.com |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Protease | Not specified, but showed efficient interaction | nih.gov |

A critical outcome of molecular docking is the identification of key amino acid residues in the target's active site that interact with the ligand. This information is vital for understanding the mechanism of action and for designing more potent and selective molecules.

For 4-oxypiperidine ether analogues targeting the H₃ receptor, a crucial interaction involves the protonated nitrogen atom of the piperidine ring forming a salt bridge with the aspartate residue Asp114. nih.gov Furthermore, aromatic moieties attached to the core structure often engage in π–π stacking interactions with aromatic residues like Tryptophan (Trp402) in the active site. nih.gov In other cases, such as with acetylcholinesterase (AChE) inhibitors, benzyl-piperidine groups can form favorable interactions with residues like Trp84, Trp279, Phe330, and Phe331. mdpi.com

Docking studies on imidazo[1,5-a]pyridine (B1214698) derivatives, which include oxane-piperidine substructures, in the GSK-3β active site have highlighted the importance of hydrogen bonds. mdpi.com These studies revealed distinct "deep, central, and outer" hydrogen bond interactions with the protein backbone. mdpi.com For antifungal targets like lanosterol 14α-demethylase from Candida albicans, substituents on piperidine-related scaffolds have been shown to interact with the heme group in the active site. mdpi.com Pharmacophore models derived from these studies often feature a central amine site flanked by hydrophobic sites, which guide the interaction with the receptor. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations delve into the electronic structure of molecules to explain their stability, reactivity, and other properties. Methods like Density Functional Theory (DFT) are commonly employed for these investigations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A large gap suggests high stability and low reactivity, as more energy is needed for an electronic excitation. irjweb.com

For piperidine derivatives, HOMO-LUMO analysis has been used to understand their stability and reactivity. nih.gov Calculations for various heterocyclic compounds show how modifications to the molecular structure can tune the HOMO and LUMO energy levels and, consequently, the energy gap. scielo.org.mx For example, in one study on an imidazole (B134444) derivative, the calculated HOMO and LUMO energies were -6.2967 eV and -1.8096 eV, respectively, resulting in an energy gap of 4.4871 eV, which reflects the molecule's chemical reactivity. irjweb.com The study of these energy levels helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.comresearchgate.net

Table 2: Representative Frontier Orbital Energies for Piperidine-based Compounds

| Compound/Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Imidazole Derivative (1A) | B3LYP/6-311+G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 1-chloro-3-piperidine-2-propanol | PM-3 | -85.33 (Total Energy) | Not specified | Not specified | saarj.com |

| Dopamine (related amine) | B3LYP/6-31G* | Not specified | Not specified | Not specified | researchgate.net |

Mulliken population analysis is a method for calculating the partial atomic charges of atoms within a molecule, providing insight into the distribution of electron density. uni-muenchen.de This analysis helps identify electrophilic and nucleophilic centers in a molecule. irjweb.com

In quantum chemical calculations of piperidine-based compounds, the distribution of Mulliken charges reveals important electronic features. For example, in synthesized piperidine compounds, it was noted that oxygen atoms, due to their high electronegativity, carry a significant negative charge. saarj.com A study on dopamine, which contains an amino group similar to piperidine, also utilized Mulliken charge analysis to understand its electronic structure. researchgate.net It's a common finding that heteroatoms like oxygen and nitrogen in such structures exhibit higher negative charges. saarj.com However, it is important to note that the Mulliken method has known limitations, such as high sensitivity to the basis set used in the calculation. uni-muenchen.de Alternative methods, such as Mulliken-Dipole population analysis, have been proposed to address these issues. chemrxiv.orgchemrxiv.org

Table 3: Calculated Mulliken Atomic Charges for Atoms in a Piperidin-4-one Analogue

| Atom | Atomic Charge (e) |

|---|---|

| C1 | -0.224 |

| C2 | -0.197 |

| N1 | -0.297 |

| O1 | -0.490 |

| C3 | 0.279 |

| C4 | -0.231 |

| C5 | -0.201 |

Data derived from a study on a 3-allyl-2,6-diaryl piperidin-4-one derivative, illustrating typical charge distribution. researchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of close contact between molecules, providing a "fingerprint" of how they pack together.

This analysis has been applied to piperidine derivatives to understand their crystal packing. nih.gov For a 3-octyl-4-oxo-2,6-bis-(3,4,5-trimethoxyphenyl)piperidinium chloride, Hirshfeld analysis revealed that the most significant contributions to crystal packing came from O⋯H (20.5%), C⋯H (7.8%), and Cl⋯H (5.5%) interactions. nih.gov In another analysis of a pyridine (B92270) derivative, the dominant interactions were H⋯H (50.4%), C⋯H/H⋯C (37.9%), and O⋯H/H⋯O (5.1%). nih.gov These studies decompose the complex network of interactions into quantifiable percentages, highlighting the key forces that govern the supramolecular architecture. nih.govmdpi.comresearchgate.net

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Piperidine/Pyridine Analogues

| Interaction Type | Contribution (%) in a Piperidinium Derivative nih.gov | Contribution (%) in a Pyridine Derivative nih.gov | Contribution (%) in a Piperidine-carboxamide mdpi.com |

|---|---|---|---|

| H···H | Not specified | 50.4 | 42.6 |

| O···H / H···O | 20.5 | 5.1 | 18.5 |

| C···H / H···C | 7.8 | 37.9 | 22.9 |

| Cl···H / H···Cl | 5.5 | Not applicable | Not applicable |

| N···H / H···N | Not specified | Not specified | 9.2 |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound and its analogues is a critical determinant of their biological activity. Computational methods, particularly conformational analysis and molecular dynamics (MD) simulations, provide profound insights into the molecule's dynamic behavior and preferred spatial arrangements. These studies are essential for understanding how these compounds interact with their biological targets.

Molecular dynamics simulations have been employed to explore the stability and conformational changes of piperidine derivatives within protein binding sites. mdpi.com For instance, simulations can reveal how different substituents on the piperidine ring affect the molecule's interaction with key residues in a target protein. mdpi.com The root-mean-square deviation (RMSD) is often used as a metric to assess the stability of the system, indicating how much the simulated structure deviates from an initial reference structure over time. mdpi.com

Conformational analysis, often performed using methods like the mixed torsional/low-mode sampling method with force fields such as OPLS4, helps identify the most stable conformations of these molecules in different environments, such as in aqueous solution. nih.gov These analyses consider factors like steric hindrance and stereoelectronic effects that govern the preferred three-dimensional structure. nih.gov For this compound, the orientation of the oxane ring relative to the piperidine ring is of particular interest. The ether linkage provides a degree of flexibility, and understanding the preferred dihedral angles around this bond is crucial for designing analogues with optimized binding geometries.

The insights gained from these computational studies are invaluable for rational drug design. By understanding the conformational preferences of the this compound scaffold, medicinal chemists can design analogues with improved potency and selectivity.

Table 1: Key Parameters in Conformational Analysis and Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the calculated conformations and interactions. Examples include OPLS4, AMBER, and CHARMM. nih.govbiorxiv.org |

| Conformational Search Method | Algorithms used to explore the conformational space of a molecule to find low-energy structures. | Identifies the most stable and biologically relevant conformations of the piperidine and oxane rings. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used in MD simulations to assess the stability of the ligand-protein complex over time. mdpi.com |

| Dihedral Angles | The angle between two intersecting planes, used to define the rotation around chemical bonds. | Crucial for describing the relative orientation of the oxane and piperidine rings. |

| Solvent Model | A computational representation of the solvent, which can be explicit (individual solvent molecules) or implicit (a continuous medium). | Affects the conformational preferences and interactions of the molecule, as it would be in a biological environment. biorxiv.org |

In Silico Screening and Rational Virtual Library Design

The this compound scaffold serves as a valuable starting point for the discovery of new bioactive molecules. In silico screening and the rational design of virtual libraries are powerful computational strategies to explore the chemical space around this core structure efficiently. wuxibiology.com These methods allow for the rapid evaluation of large numbers of virtual compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. wuxibiology.comnih.gov

Virtual screening can be performed using either ligand-based or structure-based approaches. nih.gov Ligand-based methods, such as 3D pharmacophore modeling, utilize the structural features of known active compounds to search for new molecules with similar properties. nih.gov For the this compound series, a pharmacophore model might include a hydrogen bond acceptor (the oxane oxygen), a basic center (the piperidine nitrogen), and hydrophobic features.

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target. Molecular docking simulations are used to predict the binding mode and affinity of virtual compounds within the target's binding site. nih.gov This approach is particularly useful for designing analogues of this compound that can form specific interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein.

Rational virtual library design involves the creation of a focused collection of virtual compounds based on the this compound scaffold. wuxibiology.comresearchgate.net By systematically modifying the core structure with a variety of substituents, a diverse library of analogues can be generated. These libraries can then be screened in silico to identify promising candidates for further development. This approach accelerates the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success.

Table 2: Approaches in In Silico Screening and Virtual Library Design

| Approach | Description | Application to this compound Analogues |

| Ligand-Based Virtual Screening | Uses the properties of known active ligands to identify new compounds. | Development of 3D pharmacophore models to search for molecules with similar features to active this compound derivatives. nih.gov |

| Structure-Based Virtual Screening | Utilizes the 3D structure of the biological target to identify potential ligands. | Docking of a virtual library of this compound analogues into the target's binding site to predict binding affinity and mode. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Defining the key features of the this compound scaffold responsible for its interaction with a specific target. nih.gov |

| Virtual Library Enumeration | The computational generation of a large set of related molecules from a common scaffold and a list of substituents. | Creating a diverse set of virtual analogues by adding various chemical groups to the piperidine and oxane rings of the core structure. |

Derivation of Structure-Activity Relationships (SAR) from Computational Models

Computational models play a pivotal role in elucidating the structure-activity relationships (SAR) of this compound and its analogues. drugdesign.orgnih.gov By correlating the structural features of these compounds with their biological activities, these models provide a framework for understanding how chemical modifications influence potency, selectivity, and other important properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. researchgate.net These mathematical models relate the variation in biological activity to changes in molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. For the this compound series, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), polar surface area, and specific quantum chemical parameters.

Molecular docking and MD simulations also contribute significantly to SAR analysis. By visualizing the binding modes of different analogues within the active site of a target protein, researchers can rationalize observed activity trends. For example, a computational model might reveal that a particular substituent on the piperidine ring forms a crucial hydrogen bond with a key residue, explaining its enhanced potency. This was the case in the development of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, where iterative medicinal chemistry efforts, likely guided by such models, led to the identification of a potent inhibitor. nih.gov

The integration of computational modeling with synthetic chemistry and biological testing creates a powerful feedback loop for lead optimization. The SAR derived from these models guides the design of new analogues with predicted improved activity, which are then synthesized and tested. mdpi.com This iterative process accelerates the development of more effective and selective compounds based on the this compound scaffold.

Table 3: Key Concepts in SAR Derivation from Computational Models

| Concept | Description | Application to this compound Analogues |

| Quantitative Structure-Activity Relationship (QSAR) | A computational method that correlates variations in the biological activity of a series of compounds with changes in their molecular properties. researchgate.net | To predict the activity of novel this compound analogues and to identify the key physicochemical properties that govern their potency. |

| Molecular Descriptors | Numerical values that characterize the physicochemical properties of a molecule. | Used as variables in QSAR models to represent properties like size, shape, lipophilicity, and electronic features of the analogues. researchgate.net |

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To visualize and analyze the binding interactions of this compound analogues with their biological target, providing a structural basis for SAR. |

| Lead Optimization | The process of refining the chemical structure of a lead compound to improve its drug-like properties. | Using the insights from computational SAR studies to guide the design and synthesis of more potent and selective analogues of this compound. |

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Privileged Scaffold for Novel Therapeutic Agent Design

In the realm of medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The 4-(oxan-4-yloxy)piperidine moiety fits this description, having been incorporated into numerous compounds targeting G-protein coupled receptors (GPCRs) and various enzymes. The integration of the piperidine (B6355638) and oxane rings offers a strategic advantage in drug design, often leading to improved pharmacokinetic properties such as enhanced bioavailability and metabolic stability. The benzoylpiperidine fragment, a related structure, is also considered a privileged structure in the development of new drugs. mdpi.com

Once a "hit" compound containing the this compound scaffold is identified through screening, the subsequent hit-to-lead phase involves systematic chemical modifications to enhance its biological activity, selectivity, and drug-like properties. Strategies often focus on exploring the structure-activity relationship (SAR) by introducing various substituents on both the piperidine and oxane rings. This process of scaffold optimization is crucial for transforming a promising initial finding into a viable drug candidate.

For instance, in the development of serotonin (B10506) 5-HT2C receptor positive allosteric modulators (PAMs), researchers optimized a 4-alkylpiperidine-2-carboxamide scaffold by replacing a long alkyl chain with cyclohexyl- or phenyl-containing fragments. nih.gov This modification aimed to reduce the number of rotatable bonds and decrease lipophilicity, leading to the discovery of a compound with improved pharmacokinetic properties and fewer off-target interactions. nih.gov

To further expand the therapeutic potential of the this compound core, medicinal chemists have explored the development of heterocyclic conjugates and hybrid scaffolds. This involves linking the primary scaffold to other heterocyclic systems known to possess biological activity. This approach can lead to molecules with novel pharmacological profiles or multi-target activity. The creation of hybrid structures by integrating piperidine and oxane frameworks represents a strategic evolution in drug design. Biomimetically reinforced hybrid scaffolds have also been developed for applications in tissue engineering. mdpi.com

Pre-clinical Pharmacological Investigations (in vitro and animal models)

Derivatives of this compound have been the subject of extensive preclinical investigation, with studies spanning a wide range of in vitro and in vivo models to assess their therapeutic potential.

The this compound scaffold has proven to be a valuable component in the design of inhibitors for several key enzymes implicated in disease.

Secretory Glutaminyl Cyclase (sQC): Overexpression of sQC is linked to the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) in Alzheimer's disease. nih.gov A pharmacophore-assisted virtual screening identified a novel sQC inhibitor with a piperidine-4-carboxamide moiety (IC50 = 34 μM). nih.gov This discovery highlights the potential of this scaffold in developing disease-modifying therapies for Alzheimer's. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a crucial target in cancer therapy due to its role in angiogenesis. nih.govnih.govrsc.org Numerous studies have reported the synthesis and evaluation of compounds containing piperidine or related heterocyclic structures as potent VEGFR-2 inhibitors. For example, a series of piperazinylquinoxaline-based derivatives showed significant VEGFR-2 inhibition with IC50 values in the sub-micromolar range. nih.gov Another study on thiazolidine-2,4-dione derivatives identified compounds with potent VEGFR-2 inhibitory activity. mdpi.comresearchgate.net

Urease: While specific studies on this compound and urease inhibition are not prominent, the broader class of piperidine derivatives has been investigated for this activity.

EGFR-TK: Epidermal growth factor receptor tyrosine kinase (EGFR-TK) is another important target in oncology. ajchem-a.comnih.gov Research has focused on developing EGFR-TK inhibitors, with some studies exploring various heterocyclic scaffolds. nih.gov For instance, new indenopyrazole derivatives have been evaluated as potential EGFR TK-targeted anti-NSCLC agents, with one compound showing a promising IC50 value of 6.13 µM against A549 human lung adenocarcinoma cells. nih.gov

Cathepsin K: This cysteine protease is a major target for osteoporosis treatment due to its role in bone resorption. mdpi.commdpi.com A series of novel piperidamide-3-carboxamide derivatives were synthesized and found to be potent inhibitors of cathepsin K, with one compound exhibiting an IC50 value of 0.08 µM. mdpi.com This compound also demonstrated anti-bone resorption effects in vitro and increased bone mineral density in an in vivo model of osteoporosis. mdpi.com

Table 1: Enzyme Inhibition by this compound Derivatives and Related Scaffolds

| Enzyme Target | Scaffold/Derivative | Key Findings | Reference |

|---|---|---|---|

| Secretory Glutaminyl Cyclase (sQC) | Piperidine-4-carboxamide | Identified as a novel sQC inhibitor with an IC50 of 34 μM. | nih.gov |

| VEGFR-2 | Piperazinylquinoxaline | Derivatives showed VEGFR-2 inhibition with IC50 values ranging from 0.19 to 0.60 µM. | nih.gov |

| Cathepsin K | Piperidamide-3-carboxamide | Compound H-9 exhibited potent inhibition with an IC50 value of 0.08 µM. | mdpi.com |

| EGFR-TK | Indenopyrazole | Compound 4 showed an IC50 value of 6.13 µM against A549 cells. | nih.gov |

The this compound scaffold is also integral to the design of ligands that modulate the function of various receptors, particularly G-protein coupled receptors (GPCRs). nih.govdrugtargetreview.com

Mu Opioid Receptor: The mu opioid receptor is the primary target for opioid analgesics. frontiersin.org Research has focused on developing balanced mu opioid receptor agonists and delta opioid receptor antagonists to mitigate side effects. nih.gov A series of 4-substituted piperidine and piperazine (B1678402) compounds based on a tetrahydroquinoline core showed improved potency at the mu opioid receptor compared to morphine. nih.gov

GPCRs: Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising strategy for developing novel GPCR-targeted therapies with greater subtype selectivity. nih.gov The this compound scaffold can be incorporated into such modulators.

The therapeutic potential of compounds featuring the this compound scaffold has been investigated in a variety of disease models.

Antiplasmodium: Malaria remains a significant global health threat, and the piperidine ring is found in compounds with good selectivity and activity against Plasmodium falciparum. nih.gov Studies have shown that 1,4-disubstituted piperidine derivatives exhibit potent antiplasmodial activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.govuj.edu.plverixiv.orgnih.gov

Anti-inflammatory: The anti-inflammatory potential of piperidine derivatives has been explored, with some compounds showing promise in preclinical models.

Antifungal: Certain piperamide (B1618075) derivatives have demonstrated antifungal activity, indicating the potential of the piperidine scaffold in developing new antifungal agents. scispace.com

Antioxidant: Several studies have investigated the antioxidant properties of piperidine-containing compounds. scispace.comnih.gov The presence of specific functional groups, such as a thiol group in cysteamine (B1669678) derivatives, can confer potent antioxidant activity. nih.gov

Anti-Alzheimer's: As mentioned in the context of sQC inhibition, the this compound scaffold is being explored for its potential in developing treatments for Alzheimer's disease. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Profiling in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity, guiding the optimization of lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR profiling focuses on systematically modifying different parts of the molecule—the piperidine ring, the oxane ring, and the ether linkage—to probe their interactions within biological systems.

The integration of piperidine and oxane frameworks into hybrid structures is a strategic approach in drug design. Computational tools, including 3D quantitative structure-activity relationship (QSAR) models, have been employed to understand the structural requirements for biological activity. These models often reveal that the spatial orientation of the oxane ring is critical for fitting into target binding pockets. For instance, molecular docking simulations have shown that the oxane oxygen can form crucial hydrogen bonds with amino acid residues, such as threonine, in enzyme active sites. This interaction is a key differentiator from non-hybrid piperidine analogs and highlights the scaffold's potential.

SAR studies on related piperidine derivatives further inform the potential modifications for the this compound scaffold. Key findings from various studies on piperidine-containing compounds can be extrapolated to guide derivatization:

The Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common site for modification. Its substitution pattern significantly influences a compound's properties and biological activity. In many classes of bioactive compounds, this nitrogen is functionalized with various groups to modulate affinity for specific targets.

The Ether Linkage: The ether bond between the piperidine and oxane rings is critical for the activity of some derivatives. rsc.org Studies on analogous compounds, such as those with a quinoline-piperidine ether linkage, have demonstrated that this connection is essential for inhibitory activity against certain viruses. rsc.org

Ring Stereochemistry: The stereochemistry of substituted piperidine rings can have a profound impact on potency and selectivity for biological targets like monoamine transporters. nih.gov Different isomers (e.g., cis vs. trans) can exhibit preferences for different transporters, with some showing high selectivity and others acting as broad-spectrum inhibitors. nih.gov

Substitutions on the Rings: Introducing substituents on either the piperidine or oxane rings can fine-tune the molecule's lipophilicity, polarity, and steric profile. For example, in a series of 4-azaindole-2-piperidine derivatives, adding a methoxy (B1213986) group to an indole (B1671886) ring attached to the piperidine significantly increased potency against Trypanosoma cruzi. dndi.org However, such modifications must be balanced, as they can also impact properties like metabolic stability and cell permeability. dndi.org

The table below summarizes general SAR findings for piperidine derivatives, which can be applied to the this compound scaffold.

Table 1: General Structure-Activity Relationship (SAR) Insights for Piperidine Derivatives

| Molecular Region | Modification Strategy | Observed Impact on Biological Activity | Citation |

|---|---|---|---|

| Piperidine Nitrogen | Alkylation, Acylation, Arylation | Modulates target affinity, selectivity, and pharmacokinetic properties. | mdpi.com |

| Ether Linkage | Variation of linked moieties | Often critical for maintaining potent inhibitory activity. | rsc.org |

| Piperidine Ring | Introduction of unsaturation | Can lead to a significant (e.g., ten-fold) increase in potency. | dndi.org |

| Ring Substituents | Addition of functional groups (e.g., methoxy) | Can enhance potency but may negatively affect metabolic stability or lipophilicity. | dndi.org |

| Stereochemistry | Separation and testing of isomers | Different stereoisomers can exhibit vastly different selectivity profiles for biological targets. | nih.gov |

Combinatorial Chemistry and High-Throughput Library Synthesis for Screening Campaigns

Combinatorial chemistry is a powerful strategy in drug discovery that allows for the rapid synthesis of a large number of diverse molecules, known as a chemical library. nih.govopenaccessjournals.com This approach, coupled with high-throughput screening (HTS), enables the efficient identification of "hit" compounds that interact with a biological target of interest. nih.govnih.gov The core idea is to systematically and repetitively connect different "building blocks" to a central scaffold, thereby generating a vast array of structurally related compounds. nih.gov

The this compound scaffold is well-suited for combinatorial library synthesis. Its structure presents several points for diversification. The most accessible position for modification is typically the piperidine nitrogen, which can be readily functionalized through reactions like N-alkylation or N-acylation using a variety of building blocks.

A common technique used in combinatorial chemistry is parallel synthesis, where reactions are performed simultaneously in arrays of separate reaction vessels, often on a solid support. openaccessjournals.communi.cz For a this compound library, a synthetic campaign could be designed as follows:

Scaffold Attachment: The core this compound scaffold is attached to a solid-phase resin.

Split-and-Mix Synthesis: The resin beads are divided into multiple portions. Each portion is reacted with a different building block (e.g., a unique alkyl halide or acyl chloride to functionalize the piperidine nitrogen). ijpsonline.com

Pooling and Iteration: After the reaction, the resin portions are recombined, mixed, and then split again for the next diversification step, if desired. This "split-mix" method allows for the exponential growth of the library size. ijpsonline.com

Cleavage and Screening: Once the synthesis is complete, the final compounds are cleaved from the solid support and screened for biological activity using HTS assays. nih.gov

High-throughput screening encompasses a range of automated biochemical and cell-based assays designed to test thousands of compounds quickly. nih.govresearchgate.net For a library of this compound derivatives, these could include:

Biochemical Assays: Methods like Förster Resonance Energy Transfer (FRET) or fluorescence polarization can be used to measure the binding of library compounds to a purified protein target. nih.govrsc.org

Cell-Based Assays: These assays measure a compound's effect in a cellular context, such as cell viability, the activation of a reporter gene, or changes in second messenger levels. nih.gov High-content screening, which uses automated microscopy, can provide even more detailed information on cellular changes. nih.gov

The combination of combinatorial synthesis and HTS provides a robust platform for exploring the chemical space around the this compound scaffold, facilitating the discovery of novel bioactive molecules. nih.gov

Analysis of the Patent Landscape for Novel Derivatives and Research Applications

The patent landscape for a chemical scaffold provides valuable insights into its commercial and therapeutic importance. An analysis of patents related to this compound and its structural analogs reveals active research and development in several therapeutic areas. Pharmaceutical companies frequently patent novel derivatives of such scaffolds to protect their intellectual property and secure market exclusivity for potential new drugs.

Patents have been filed for a range of piperidine derivatives where the core structure is modified to achieve specific therapeutic effects. The this compound motif is often part of a larger, more complex molecule designed to interact with a specific biological target.

Key therapeutic areas and derivative classes found in the patent literature include:

Monoamine Neurotransmitter Reuptake Inhibitors: Patents describe 4-alkoxy-piperidine derivatives, such as 4-benzhydryloxy-tetraalkyl-piperidines, for use as inhibitors of monoamine neurotransmitter reuptake. google.com These compounds are investigated for potential applications in treating psychiatric and neurological disorders.

Renin Inhibitors: Piperidine derivatives have been patented as renin inhibitors, which are of interest for treating hypertension and related cardiovascular conditions. google.com

Metabolic Disorders: A patent application discloses novel isothiazole (B42339) derivatives containing a 4-(oxan-4-yloxy)phenyl moiety for potential use in treating metabolic disorders like diabetes. google.com.bn

Pain Treatment: Phenylpiperidine derivatives have been patented for their application in treating pain, often by targeting opioid receptors. google.com

The following table details a selection of patents that claim compounds containing or structurally related to the this compound scaffold, highlighting the diversity of research applications.

Table 2: Selected Patents for Derivatives Related to this compound

| Patent Number | Title / Assignee | Claimed Derivatives / Application | Citation |

|---|---|---|---|

| WO2009109519A1 | Novel 4-benzhydryloxy-tetraalkyl-piperidine derivatives and their use as monoamine neurotransmitter re-uptatke inhibitors / H. Lundbeck A/S | Compounds like 4-[Bis-(4-fluoro-phenyl)-methoxy]-2,2,6,6-tetramethyl-piperidine for inhibiting monoamine reuptake. | google.com |

| EP2081927B1 | Piperidine derivatives as renin inhibitors / Vitae Pharmaceuticals, Inc. | Piperidine derivatives designed for the inhibition of the enzyme renin, for conditions like hypertension. | google.com |

| WO2011078371A1 | Novel 3-hydroxy-5-aryl isothiazole derivatives / Takeda Pharmaceutical Company Limited | Compounds such as 5-[4-[[4-(oxan-4-yloxy)-2,3-dihydro-1h-inden-1-yl]oxy]phenyl]-1-oxo-1,2-thiazol-3-one for treating metabolic disorders. | google.com.bn |

| EP1562932B1 | 4-tetrazolyl-4-phenylpiperidine derivatives for treating pain / Euro Celtique SA | 4-phenyl-4-(2h-tetrazol-5-yl)piperidine and related structures for use in pain management. | google.com |

This analysis of the patent landscape demonstrates the continued interest in piperidine-based scaffolds, including those with ether-linked heterocyclic substituents like this compound, for the discovery of new medicines.

Future Directions and Emerging Research Avenues for 4 Oxan 4 Yloxy Piperidine

Exploration of Underexplored Derivatization Sites for Enhanced Biological Activity

The structure of 4-(Oxan-4-yloxy)piperidine offers multiple sites for chemical modification to enhance its biological activity. The piperidine (B6355638) nitrogen is a primary site for derivatization, allowing for the introduction of a wide array of substituents to modulate physicochemical properties and target engagement. Beyond this well-explored site, other positions on both the piperidine and the oxane rings remain underexplored.

Future research should focus on systematic derivatization at these less-investigated positions. For instance, substitution at the C2, C3, C5, and C6 positions of the piperidine ring could lead to novel analogues with improved potency and selectivity. Similarly, modifications on the oxane ring, although chemically more challenging, could yield compounds with unique pharmacological profiles. A study on N-(4-aminophenyl)piperidine derivatization to improve organic acid detection highlights how modifications can significantly enhance molecular properties. nih.gov The synthesis of various piperidine derivatives has shown that even subtle changes to the ring structure can result in significant differences in biological activity. mdpi.comnih.govrsc.org

A systematic exploration of these derivatization sites, guided by structure-activity relationship (SAR) studies, could lead to the discovery of new chemical entities with enhanced therapeutic potential. For example, the introduction of chiral centers during derivatization could lead to stereoisomers with distinct biological activities, a strategy that has been successfully employed for other piperidine-containing compounds.

Potential Derivatization Sites on this compound

| Ring System | Position | Potential Modifications | Desired Outcome |

| Piperidine | N1 | Alkylation, Acylation, Arylation | Modulate solubility, lipophilicity, and target binding |

| Piperidine | C2, C6 | Alkyl, Aryl, or functional group substitution | Enhance potency and selectivity, explore new binding interactions |

| Piperidine | C3, C5 | Introduction of chiral centers, functional groups | Develop stereoisomers with unique activities |

| Oxane | C2', C3', C5', C6' | Halogenation, Hydroxylation, Alkylation | Fine-tune electronic properties and metabolic stability |

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and development. nih.govnih.gov These computational tools can be powerfully applied to the design and activity prediction of novel this compound analogues. AI and ML algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify promising new drug candidates. nih.gov

In the context of this compound, ML models can be trained on existing libraries of piperidine and oxane-containing compounds to predict the biological activities of novel, virtually designed analogues. nih.govnih.gov This approach, known as virtual screening, can significantly accelerate the identification of lead compounds with desired pharmacological properties, while reducing the time and cost associated with traditional high-throughput screening. nih.gov

Furthermore, generative AI models can be employed to design novel this compound derivatives with optimized properties. By learning the underlying chemical rules from known bioactive molecules, these models can propose new structures that are likely to be active against a specific biological target. The use of AI in predicting ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties can also help in the early identification of candidates with favorable pharmacokinetic profiles. nih.gov

Development of More Sustainable and Scalable Synthetic Routes for Analogues

The development of sustainable and scalable synthetic routes is crucial for the successful translation of promising laboratory-scale compounds into clinically viable drugs. Future research on this compound analogues should prioritize the development of green chemistry approaches that minimize waste, reduce energy consumption, and utilize renewable resources. A recent study highlights the potential for creating a closed-loop recycling system for certain polymers, a principle that could be adapted for the synthesis of chemical intermediates. tue.nl

Key areas for improvement include the use of catalytic methods over stoichiometric reagents, the development of one-pot reactions to reduce the number of synthetic steps, and the use of environmentally benign solvents. For instance, flow chemistry offers a scalable and efficient alternative to traditional batch synthesis, allowing for better control over reaction parameters and improved safety. The development of a flexible and scalable synthesis for other complex molecules has been demonstrated, providing a blueprint for similar efforts with this compound analogues. nih.gov

Comparison of Synthetic Methodologies

| Method | Traditional Batch Synthesis | Flow Chemistry |

| Scalability | Often challenging to scale up | Readily scalable by running for longer times |

| Safety | Higher risk with large volumes of reagents | Improved safety with smaller reaction volumes |

| Control | Less precise control over temperature and mixing | Precise control over reaction parameters |

| Efficiency | Can be time-consuming with multiple workups | Often faster with integrated purification |

| Sustainability | Can generate significant waste | Generally more resource-efficient |

Targeting Novel Biological Pathways and Mechanisms of Action

While piperidine-containing compounds are known to interact with a wide range of biological targets, there is an opportunity to explore novel pathways and mechanisms of action for this compound derivatives. High-throughput screening of diverse libraries of these analogues against a panel of disease-relevant targets could uncover unexpected biological activities.

One promising area of investigation is the targeting of allosteric sites on proteins. Allosteric modulators can offer greater selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands. nih.gov The unique three-dimensional shape of this compound derivatives may make them well-suited for binding to these often less-conserved allosteric pockets. The discovery of a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrates that novel piperidine derivatives can act as tubulin inhibitors, a well-known cancer target. nih.gov

Another avenue for exploration is the development of compounds that modulate protein-protein interactions, which are implicated in a wide range of diseases. The design of this compound analogues that can disrupt these interactions represents a challenging but potentially rewarding area of research.

Integration of Multi-Omics Data in the Holistic Evaluation of Compound Effects

A holistic understanding of the biological effects of a compound requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This multi-omics approach provides a comprehensive view of how a compound perturbs cellular pathways and networks. mixomics.org

For novel this compound derivatives, the integration of multi-omics data can provide valuable insights into their mechanism of action, identify potential biomarkers of efficacy, and predict off-target effects. cmbio.io For example, transcriptomic analysis can reveal changes in gene expression following treatment with a compound, while metabolomic analysis can identify alterations in metabolic pathways. nih.gov

By combining these different layers of biological information, researchers can build more accurate models of a compound's effects and make more informed decisions about its development. nih.gov This systems biology approach will be invaluable for de-risking the development of novel this compound-based therapeutics and for personalizing their use in the clinic. mixomics.org

Q & A

Q. What are the established synthetic routes for 4-(Oxan-4-yloxy)piperidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution between a hydroxyl-containing piperidine precursor and oxane derivatives. A common method uses a base (e.g., sodium hydride or potassium carbonate) to deprotonate the hydroxyl group, followed by coupling with oxan-4-yl electrophiles in aprotic solvents like DMF or THF at 60–80°C . Multi-step routes may include protection/deprotection strategies for functional groups, with final purification via recrystallization or column chromatography. Reaction temperature and solvent polarity critically affect regioselectivity and byproduct formation .

Q. How is the structural integrity of this compound validated in synthetic batches?

Characterization relies on spectroscopic techniques:

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., piperidine C-4 linkage to oxane) and absence of tautomeric shifts.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 200–220 range).

- X-ray Crystallography : Resolves stereochemical ambiguities in the oxane-piperidine junction .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The hydrochloride salt form enhances aqueous solubility (>50 mg/mL in PBS at pH 7.4) due to protonation of the piperidine nitrogen. Stability studies (e.g., HPLC at 25°C/60% RH) show <5% degradation over 30 days. Storage at −20°C in inert atmospheres is recommended to prevent oxidation of the oxane ether moiety .

Advanced Research Questions

Q. What experimental models are used to investigate the neuropharmacological mechanisms of this compound?

In vitro receptor binding assays (e.g., serotonin 5-HT1A and norepinephrine α2 receptors) are conducted using radioligands like [³H]-8-OH-DPAT. In vivo behavioral models (e.g., forced swim test for antidepressant activity) are paired with microdialysis to measure neurotransmitter levels in rodent brains. Dose-response curves (0.1–10 mg/kg, i.p.) reveal EC₅₀ values for target engagement .

Q. How can synthetic routes be optimized to address low yields in scale-up production?

Contradictions in yield reports (30–70%) arise from competing O- vs. N-alkylation. Optimization strategies include:

- Catalysis : Transition metals (e.g., CuI) to enhance coupling efficiency.

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with improved regioselectivity.

- Flow chemistry : Minimizes side reactions via precise temperature control .

Q. How do researchers resolve spectral data contradictions in structural analogs of this compound?

Discrepancies in NMR shifts (e.g., δ 3.5–4.0 ppm for oxane protons) may arise from conformational flexibility or solvent effects. Advanced methods include:

- 2D NMR (NOESY/ROESY) : Identifies through-space interactions between piperidine and oxane protons.

- DFT calculations : Predicts electronic environments to assign ambiguous signals .

Q. What methodologies are employed to study receptor-ligand interactions of this compound derivatives?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized receptors.

- Cryo-EM/X-ray crystallography : Resolves binding poses at atomic resolution, highlighting hydrogen bonds between the piperidine nitrogen and Asp113 in 5-HT receptors .

Q. How can enantiomeric separation of chiral this compound derivatives be achieved?

Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC resolve enantiomers (α >1.2). Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase-catalyzed acyl transfer) achieves >99% ee .

Data Contradiction Analysis

Q. Why do bioactivity studies report conflicting EC₅₀ values for this compound across cell lines?

Variations arise from differences in cell membrane permeability (e.g., MDCK vs. HEK293 models) and receptor expression levels. Standardization using intracellular cAMP assays (for GPCR targets) and normalization to housekeeping genes (e.g., GAPDH) reduces variability .

Q. How do computational and experimental logP values differ for this compound?

Predicted logP (e.g., 1.8 via ChemAxon) often underestimates experimental values (2.3±0.2) due to intramolecular hydrogen bonding between the oxane ether and piperidine NH. MD simulations with explicit solvent models improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.